molecular formula C19H17ClN2O3S2 B2374624 N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105199-27-6

N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2374624
CAS No.: 1105199-27-6
M. Wt: 420.93
InChI Key: JOEMIQBDAWZJRR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and various substituents including a chloro-methylphenyl group and a methyl(phenyl)sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from simple precursors like thiophene or substituted thiophenes.

    Introduction of the Carboxamide Group: This can be achieved through reactions such as amidation.

    Substitution Reactions: Introducing the chloro-methylphenyl and methyl(phenyl)sulfamoyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl groups.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide: can be compared with other thiophene carboxamides or sulfonamide derivatives.

    Thiophene Carboxamides: Compounds with similar thiophene and carboxamide structures.

    Sulfonamide Derivatives: Compounds with sulfonamide groups, which are known for their antibacterial properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-8-9-14(12-16(13)20)21-19(23)18-17(10-11-26-18)27(24,25)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEMIQBDAWZJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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